molecular formula C14H20N2O2 B587037 4'-Hydroxy-2',6'-pipecoloxylidide CAS No. 243989-47-1

4'-Hydroxy-2',6'-pipecoloxylidide

Cat. No. B587037
M. Wt: 248.326
InChI Key: PNGZGTQKSFXTPA-LBPRGKRZSA-N
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Description

4’-Hydroxy-2’,6’-pipecoloxylidide is an amino acid amide . It is also known as (+)-2’,6’-pipecoloxylidide . The molecular formula is C14H20N2O2 and the average mass is 232.321 Da .


Molecular Structure Analysis

The molecular structure of 4’-Hydroxy-2’,6’-pipecoloxylidide consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The monoisotopic mass is 232.157562 Da .

Scientific Research Applications

  • Chromatography and Crystallization for 2′,6′-Pipecoloxylidide (PPX) : An integrated process combining chromatography, crystallization, and racemization for the chiral separation of PPX, an intermediate in anesthetic manufacture, was developed, achieving high productivity and enantiopurity of >99.5 wt % (Langermann et al., 2012).

  • Recycling of Pipecoloxylidide via Racemization : A method for racemizing PPX using a ruthenium catalyst was devised, allowing for the recycling of the undesired enantiomer in an integrated separation process (Thalén et al., 2010).

  • High-Performance Liquid Chromatographic Determination : A sensitive HPLC method for determining ropivacaine, 3-hydroxy-ropivacaine, 4-hydroxy-ropivacaine, and 2',6'-pipecoloxylidide in plasma was developed, demonstrating the utility of PPX in medical and pharmaceutical analysis (Reif et al., 1998).

properties

IUPAC Name

(2S)-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGZGTQKSFXTPA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857752
Record name (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxy-2',6'-pipecoloxylidide

CAS RN

243989-47-1
Record name 4'-Hydroxy-2',6'-pipecoloxylidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243989471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXY-2',6'-PIPECOLOXYLIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35123T446
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
J Thomas, P Meffin - Journal of Medicinal Chemistry, 1972 - ACS Publications
The syntheses of the 3'-hydroxy (14) and 4'-hydroxy (9) derivatives of lidocaine (1) and the 3'-hydroxy (16) derivative of mepivacaine are described, as well as that of [14C] mepivacaine (…
Number of citations: 44 pubs.acs.org
R Ledger - Journal of biochemical and biophysical methods, 2003 - Elsevier
Less than 11% of the dose of bupivacaine could be accounted for in urine from 10 patients receiving continuous epidural infusions. HPLC analysis of metabolites confirmed (S)-…
Number of citations: 11 www.sciencedirect.com
H Önnerud, F Bassiouny… - Journal of …, 2010 - academic.oup.com
Bupivacaine and its five known metabolites were determined in underivatized form using capillary gas chromatography. Gas chromatography with mass spectrometry (GC-MS) and …
Number of citations: 4 academic.oup.com
S Masten, BL Carson - 2000 - ntp.niehs.nih.gov
The nomination of amide local anesthetics by a private individual is based on their widespread use in dentistry, general medicine, surgery, and in some consumer products (eg, topical …
Number of citations: 1 ntp.niehs.nih.gov
GA THOMPSON - 1984 - search.proquest.com
Numerous reports have appeared describing alterations of either the input or disposition function of drugs in the presence of cimetidine. Cimetidine reduces liver blood flow and, hence, …
Number of citations: 0 search.proquest.com

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